molecular formula C13H13BO3 B6326768 4-(p-Tolyloxy)phenylboronic acid CAS No. 1029438-40-1

4-(p-Tolyloxy)phenylboronic acid

Cat. No. B6326768
CAS RN: 1029438-40-1
M. Wt: 228.05 g/mol
InChI Key: AXBNVRIPFXSBOB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Boronic acids, including 4-(p-Tolyloxy)phenylboronic acid, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . Protodeboronation of pinacol boronic esters is a chemical reaction that has been reported .

Safety and Hazards

While specific safety data for 4-(p-Tolyloxy)phenylboronic acid is not available, boronic acids are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

4-(p-Tolyloxy)phenylboronic acid, a derivative of phenylboronic acid, is known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . The compound has been used in the design of a robust delivery vector of the CRISPR-Cas9 system, showing great tumor-targeting performance .

Mode of Action

The mode of action of 4-(p-Tolyloxy)phenylboronic acid is primarily through its interaction with its targets, forming reversible complexes. This interaction is particularly significant in the presence of cis-diol containing molecules . The compound’s ability to form these complexes is a key aspect of its functionality.

Biochemical Pathways

The biochemical pathways affected by 4-(p-Tolyloxy)phenylboronic acid are largely dependent on the targets it interacts with. For instance, in the context of CRISPR-Cas9 delivery, the compound can affect the pathways related to gene editing . .

Pharmacokinetics

Phenylboronic acid, the parent compound of 4-(p-Tolyloxy)phenylboronic acid, has been studied for its pharmacokinetic properties

Result of Action

The molecular and cellular effects of 4-(p-Tolyloxy)phenylboronic acid’s action are dependent on its targets and the nature of its interactions. In the context of CRISPR-Cas9 delivery, the compound can facilitate gene editing, leading to changes at the molecular and cellular levels . .

Action Environment

The action, efficacy, and stability of 4-(p-Tolyloxy)phenylboronic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of complexes between the compound and its targets . Additionally, the compound’s stability and efficacy could potentially be influenced by factors such as temperature and the presence of other substances in the environment.

properties

IUPAC Name

[4-(4-methylphenoxy)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BO3/c1-10-2-6-12(7-3-10)17-13-8-4-11(5-9-13)14(15)16/h2-9,15-16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXBNVRIPFXSBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(p-Tolyloxy)phenylboronic acid

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